ent-Lamivudina

Descripción general

Descripción

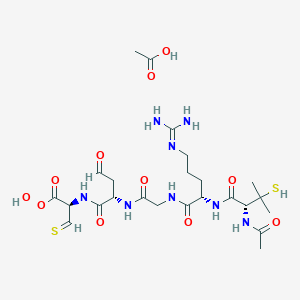

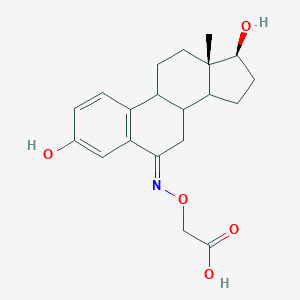

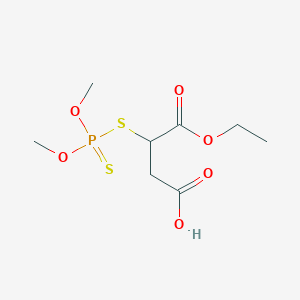

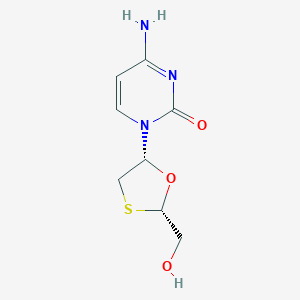

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, also known as 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia antirretroviral

Lamivudine es un fármaco antirretroviral común utilizado en el tratamiento del virus de la inmunodeficiencia humana (VIH) y otras infecciones virales . Es parte de la terapia de combinación de dosis fija (FDC) recomendada por la Organización Mundial de la Salud .

Análisis de fármacos combinados

Lamivudine se usa a menudo en combinación con otros fármacos como el fumarato de tenofovir disoproxilo en la terapia FDC . Se han realizado investigaciones sobre la determinación simultánea de lamivudina y fumarato de tenofovir disoproxilo en medicamentos combinados de dosis fija mediante técnicas espectrofotométricas derivadas y HPLC .

Estudio de impacto ambiental

Como contaminante emergente, se han realizado estudios para evaluar el impacto ambiental de lamivudina. Estos estudios emplean una batería de bioensayos de ecotoxicidad para evaluar la amenaza ambiental que representa lamivudina para la fauna y flora acuática .

Evaluación de la toxicidad

Se han realizado investigaciones para evaluar la toxicidad de lamivudina en Daphnia magna (filtradores). El estudio reveló una respuesta significativa con una tasa de mortalidad del 85% al exponerse a 100 µg/L de lamivudina en agua dulce .

Prueba de mutagenicidad

La prueba de mutagenicidad bacteriana de Ames se ha utilizado para evaluar los posibles efectos mutagénicos de lamivudina. No se observaron posibles efectos mutagénicos en la prueba de Ames a ambas concentraciones de lamivudina .

Impacto en el crecimiento de las plantas

Se han realizado estudios para evaluar el impacto de lamivudina en el crecimiento de las plantas. La prueba de germinación de Lactuca sativa (lechuga) mostró un ligero impacto adverso tanto en la tasa de germinación de las semillas como en sus respectivas longitudes de hipocótilo en comparación con el control .

7. Impacto en la viabilidad y la movilidad celular La investigación indica que lamivudina, junto con otros antirretrovirales, tiene la capacidad de regular a la baja la expresión de ciertos genes y obstaculizar la viabilidad y la movilidad celular en ciertas líneas celulares de melanoma .

Estudio de aberración cromosómica

Los bioensayos de Allium cepa revelaron un notable impacto adverso en las longitudes de las raíces al exponerse a 100 µg/L de lamivudina. Este impacto se investigó más a fondo mediante un examen microscópico, que reveló cierta aberración cromosómica en las puntas de las raíces de Allium cepa expuestas <svg class="icon" height="16" p-id="1735" t="

Mecanismo De Acción

Target of Action

ent-Lamivudine, also known as Lamivudine, (+)-cis-, is primarily targeted against the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) . These viruses are responsible for causing HIV/AIDS and chronic hepatitis B, respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue . It undergoes intracellular phosphorylation to form its active metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase , resulting in DNA chain termination . This process inhibits the replication of HIV-1 and HBV .

Biochemical Pathways

Lamivudine, like other nucleoside analogs, must be metabolized to its triphosphate form by intracellular kinases to inhibit viral DNA synthesis . The active anabolite, lamivudine 5’-triphosphate, prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . As approximately 70% of an oral dose is eliminated renally as unchanged drug, the dose needs to be reduced in patients with renal insufficiency .

Result of Action

The result of lamivudine’s action is the inhibition of HIV-1 and HBV replication, which helps in the treatment of HIV infection and chronic hepatitis B . It is effective against both HIV-1 and HIV-2 . It is typically used in combination with other antiretrovirals such as zidovudine, dolutegravir, and abacavir .

Action Environment

The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of lamivudine . Furthermore, the efficacy of lamivudine can be affected by the patient’s health status, such as renal or hepatic function .

Propiedades

IUPAC Name |

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307509 | |

| Record name | 2′,3′-Dideoxy-3′-thiacytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134680-32-3 | |

| Record name | 2′,3′-Dideoxy-3′-thiacytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134680-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamivudine, (+)-cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134680323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2′,3′-Dideoxy-3′-thiacytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMIVUDINE, (+)-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6S9D88T3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.